

# An In-depth Technical Guide to the Crystal Structure of Calcium Levulinate Dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **calcium levulinate** dihydrate,  $[Ca(C_5H_7O_3)_2(H_2O)_2]_n$ . The information presented herein is crucial for understanding the physicochemical properties of this compound, which is of significant interest in pharmaceutical formulations as a bioavailable source of calcium.

# **Crystal Structure and Molecular Geometry**

The crystal structure of **calcium levulinate** dihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes to form a one-dimensional coordination polymer.[1] The fundamental repeating unit consists of a calcium ion ( $Ca^{2+}$ ), two levulinate anions ( $C_5H_7O_3^-$ ), and two water molecules.[1][2]

The Ca<sup>2+</sup> ion is situated on a twofold rotation axis and is octacoordinated, meaning it is bonded to eight oxygen atoms.[1][2] This coordination results in a distorted square-antiprismatic geometry.[1][2][3] The eight coordinating atoms are comprised of two oxygen atoms from the two monodentate water ligands and six oxygen atoms from four different levulinate ligands.[1] [2]

The levulinate ligands exhibit two distinct coordination modes: a bidentate O,O'-chelate mode and a bridging mode.[1][2] This bridging action, through a carboxyl oxygen atom to an adjacent calcium ion, creates the polymeric chain structure that extends along the c-axis.[1][2] These chains are further organized into a three-dimensional supramolecular structure through intra-



and intermolecular hydrogen bonds involving the coordinated water molecules and the carboxyl and carbonyl oxygen atoms of the levulinate anions.[1][2]

# **Quantitative Crystallographic Data**

The crystallographic data for calcium levulinate dihydrate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value	
Empirical Formula	C10H18CaO8	
Formula Weight	306.32	
Crystal System	Monoclinic	
Space Group	C2/c	
a (Å)	18.0343 (10)	
b (Å)	5.6888 (3)	
c (Å)	13.6262 (8)	
α (°)	90	
β (°)	108.019 (3)	
γ (°)	90	
Volume (ų)	1328.08 (13)	
Z	4	
Temperature (K)	100(2)	
Wavelength (Å)	0.71073	
Calculated Density (g/cm³)	1.532	

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Table 2: Selected Bond Lengths



Bond	Length (Å)
Ca1—O1	2.3546 (10)
Ca1—O2	2.4820 (10)
Ca1—O4	2.599 (1)
Ca1—O2 <sup>i</sup>	2.4820 (10)

Symmetry code: (i) -x+1, y, -z+1/2. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]

Table 3: Hydrogen Bond Geometry

D—H···A	D—H (Å)	H…A (Å)	D…A (Å)	D—H···A (°)
O4—H4A···O3iv	0.84	1.95	2.783 (2)	171
O4—H4B···O2 <sup>ii</sup>	0.84	2.06	2.891 (2)	171

Symmetry codes: (ii) x, -y+1, z-1/2; (iv) -x+1/2, y+1/2, -z+1/2. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1][2]

## **Experimental Protocols**

## 3.1 Synthesis and Crystallization

The synthesis of **calcium levulinate** dihydrate can be achieved through the reaction of levulinic acid with calcium hydroxide.[1]

#### Procedure:

- Suspend calcium hydroxide (5.00 mmol) in deionized water (200 mL).
- Add levulinic acid (10.0 mmol) to the suspension.
- Heat the mixture to boiling with magnetic stirring until a clear solution is obtained.



- Transfer the solution to an evaporating dish and allow it to cool to room temperature for crystallization.
- Collect the resulting white, needle-shaped crystals by suction filtration.
- Dry the product at 363 K for 24 hours.[1]

## 3.2 Single-Crystal X-ray Diffraction

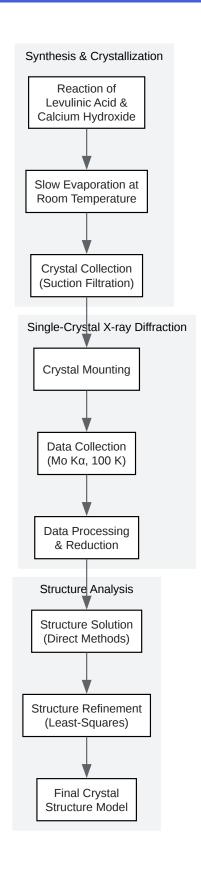
The determination of the crystal structure was performed using single-crystal X-ray diffraction.

- Data Collection:
  - A suitable single crystal is mounted on a diffractometer.
  - Data is collected at a controlled temperature (e.g., 100 K) using graphite-monochromated
    Mo Kα radiation (λ = 0.71073 Å).[4]
  - $\circ$  A series of  $\phi$  and  $\omega$  scans are performed to collect a complete dataset of diffraction intensities.[4]
- Structure Solution and Refinement:
  - The collected diffraction data is processed, including integration of reflection intensities and correction for absorption effects.
  - The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.
  - All non-hydrogen atoms are refined anisotropically.
  - Hydrogen atoms are placed in calculated positions and refined using a riding model.

## **Visualizations**

4.1 Experimental Workflow for Crystal Structure Determination





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Caption: Experimental workflow for determining the crystal structure.



// Central Calcium Ion Ca [label="Ca<sup>2+</sup>", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Coordinated Oxygen Atoms O1 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,1.5!"]; O2 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,1.5!"]; O3 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-1.5!"]; O4 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-1.5!"]; O5 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0!"]; O6 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,0!"]; O7 [label="O(H2O)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"]; O8 [label="O(H2O)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"]; O8 [label="O(H2O)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"];

// Bonds from Calcium to Oxygen Ca -- O1; Ca -- O2; Ca -- O3; Ca -- O4; Ca -- O5; Ca -- O6; Ca -- O7; Ca -- O8;

// Labels for ligands L1 [label="Levulinate\n(Chelate)", shape=plaintext, fontcolor="#202124", pos="-2.5,2!"]; L2 [label="Levulinate\n(Chelate)", shape=plaintext, fontcolor="#202124", pos="2.5,2!"]; L3 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124", pos="-2.5,-2!"]; L4 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124", pos="2.5,-2!"]; W1 [label="Water", shape=plaintext, fontcolor="#202124", pos="0,-2.5!"]; W2 [label="Water", shape=plaintext, fontcolor="#202124", pos="0,-2.5!"]; }

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## References

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